3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide
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Overview
Description
“3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide” is a chemical compound with the CAS Number: 1332604-23-5 . It has a molecular weight of 374.89 . The compound is stored at temperatures between 28°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of the compound has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The compound has been involved in chemodivergent reactions . In one instance, the reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt .Physical And Chemical Properties Analysis
The compound is a yellow solid . It has a storage temperature of 0-5°C .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Various methods have been explored for synthesizing imidazo[1,2-a]pyridine derivatives. For example, bromination and nitration techniques have been employed to modify the imidazo[1,2-a]pyridine structure, as seen in the synthesis of benzo[1,2-d:3,4-d′] diimidazole derivatives (Simonov, Koshchienko & Belenko, 1973).
- Crystal Structure Analysis : The study of crystal structures of brominated compounds, similar to 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide, provides insights into their molecular configuration and potential applications (Laus, Wurst, Kahlenberg & Schottenberger, 2012).
Chemical Reactions and Transformations
- Halogenation Reactions : The reactivity of imidazo[1,2-a]pyridines with halogens like bromine and chlorine has been extensively studied, shedding light on their potential for chemical transformations (Yutilov, Lopatinskaya, Smolyar & Gres’ko, 2005).
- Electrophilic Reactions : Investigations into how electrophiles interact with these compounds have furthered understanding of their chemical behavior, important for synthetic applications (Jones, Sliskovic, Foster, Rogers, Smith, Wong & Yarham, 1981).
Advanced Synthesis Applications
- One-Pot Synthesis : The development of one-pot synthesis methods for imidazo[1,2-a]pyridines, as demonstrated by Shaabani, Soleimani & Maleki (2006), is crucial for efficient and scalable production of these compounds (Shaabani, Soleimani & Maleki, 2006).
- Functionalization Techniques : Studies have also focused on the selective functionalization of these compounds, which is key for creating derivatives with specific properties and applications (Baeza, Mendiola, Burgos, Alvarez-Builla & Vaquero, 2010).
Potential Applications in Drug Synthesis and Antibacterial Activity
- Antibacterial Potency : Research on the antibacterial activity of imidazo[1,2-a]pyridine derivatives suggests potential applications in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).
- Drug Synthesis : The exploration of new synthetic pathways and the creation of novel ring systems from imidazo[1,2-a]pyridine derivatives lay the groundwork for the development of new pharmacological compounds (Abdel‐Latif, Mehdhar & Abdel-Ghani, 2019).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2N2.BrH/c1-5-2-3-14-6(4-5)13-7(8(14)10)9(11)12;/h2-4,9H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAZDFOGSXWJMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724926 |
Source
|
Record name | 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1332606-31-1 |
Source
|
Record name | 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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